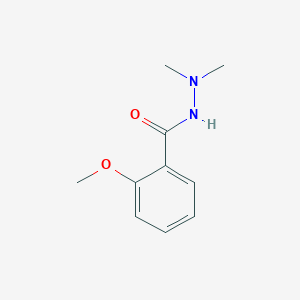

2-Methoxy-N',N'-dimethylbenzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methoxy-N',N'-dimethylbenzohydrazide is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that derivatives of benzohydrazides, including 2-Methoxy-N',N'-dimethylbenzohydrazide, exhibit significant anticancer properties. A study demonstrated that benzohydrazide derivatives can suppress tumor cell growth by targeting microtubules, similar to established chemotherapeutic agents like taxanes and vinca alkaloids . The structure-activity relationship (SAR) studies suggest that modifications on the hydrazide moiety can enhance biological activity.

1.2 Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. In vitro studies have reported that certain hydrazone derivatives exhibit activity against various bacterial strains, including Acinetobacter baumannii, which is known for its antibiotic resistance . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Synthetic Applications

2.1 Synthesis of Complexes

this compound serves as a precursor in synthesizing metal complexes. These complexes are characterized using techniques such as IR spectroscopy and NMR, revealing their structural properties and potential applications in catalysis and drug delivery systems .

2.2 Formation of Schiff Bases

The compound is also utilized in the formation of Schiff bases, which are important intermediates in organic synthesis. The reaction between this compound and various aldehydes yields Schiff bases with diverse applications in pharmaceuticals and agrochemicals .

Analytical Applications

3.1 Sensor Development

Recent advancements have explored the use of hydrazone derivatives as sensors for detecting biomolecules. The fluorescence properties of these compounds can be tuned for specific interactions, making them suitable for biosensing applications .

Case Studies

化学反応の分析

Aldehyde Scavenging via Hydrazone Formation

The dimethylhydrazide group enables efficient aldehyde capture through Schiff base formation. In acidic conditions (pH 4.0–4.5), this compound reacts with aldehydes like formaldehyde to form stable hydrazone adducts. Key findings include:

| Parameter | Value/Details | Source |

|---|---|---|

| Reaction Conditions | pH 4.0, 37°C, 5 h | |

| Optimal Temperature | 50°C (accelerates reaction to 2 h completion) | |

| Conversion Efficiency | >98% for formaldehyde under optimized conditions |

This reaction is critical in peptide synthesis for scavenging aldehydes during thiazolidine (Thz) deprotection .

Acylation Reactions

While direct acylation data for this compound is sparse, analogous hydrazides (e.g., N'-methylbenzohydrazide derivatives) react with acyl chlorides to form N,N'-diacylhydrazines. For example:

-

General Procedure :

Acyl chloride (1.2 eqv.) in CH₂Cl₂ is added to hydrazide (1 eqv.) at 0°C, followed by DIEA (1.2 eqv.). After warming to room temperature and purification via column chromatography, yields range from 80–85% .

| Example Reaction | Reagents/Conditions | Yield |

|---|---|---|

| Acetylation | Acetyl chloride, DIEA, CH₂Cl₂ | 80% |

| Trifluoroacetylation | Trifluoroacetic anhydride, DIEA | 85% |

These results suggest 2-Methoxy-N',N'-dimethylbenzohydrazide could undergo similar acylation, though steric effects from the methoxy and dimethyl groups may modulate reactivity .

Acid/Base Stability

The compound demonstrates stability in mild acidic and basic conditions, critical for its role in aldehyde scavenging:

Structural and Spectroscopic Insights

Key spectral data for related compounds (e.g., N'-acetyl-N'-methylbenzohydrazide) include:

-

¹H NMR : Resonances for methyl (δ 2.10–3.38 ppm) and methoxy (δ 3.87 ppm) groups .

-

IR : Stretching vibrations at 1645–1673 cm⁻¹ (C=O) and 3200 cm⁻¹ (N–H) .

These data align with expected features for this compound derivatives.

Comparative Reactivity

特性

CAS番号 |

256664-93-4 |

|---|---|

分子式 |

C10H14N2O2 |

分子量 |

194.23 g/mol |

IUPAC名 |

2-methoxy-N',N'-dimethylbenzohydrazide |

InChI |

InChI=1S/C10H14N2O2/c1-12(2)11-10(13)8-6-4-5-7-9(8)14-3/h4-7H,1-3H3,(H,11,13) |

InChIキー |

MMPVFPYDVSBWSM-UHFFFAOYSA-N |

SMILES |

CN(C)NC(=O)C1=CC=CC=C1OC |

正規SMILES |

CN(C)NC(=O)C1=CC=CC=C1OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。